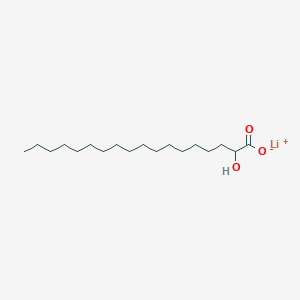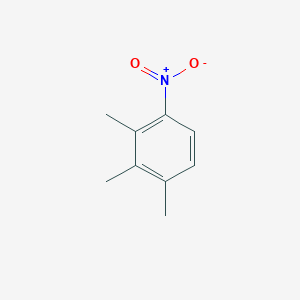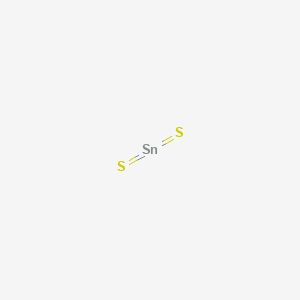
Tin sulfide (SnS2)
説明
Tin sulfide (SnS2) is an inorganic compound composed of tin and sulfur. It is a semiconductor material with a wide range of applications in the fields of electronics, photovoltaics, and optoelectronics. Tin sulfide is a direct band gap semiconductor, meaning that it can be used to generate electricity directly from light, making it an attractive material for solar cell applications. Tin sulfide can be synthesized using various methods, including chemical vapor deposition, electrochemical deposition, and wet chemical methods. It has a variety of physical and chemical properties that make it an attractive material for a wide range of applications.
科学的研究の応用
Photovoltaics and Thermoelectrics : Tin sulfides, including SnS2, are being investigated for their potential use in photovoltaics and thermoelectric devices due to their unique electronic structures and defect physics (Kumagai et al., 2016).
Two-Dimensional Electronic Devices : Tin sulfides are considered for applications in two-dimensional electronic devices. Their band structures, band-edge positions, and thermodynamical stability make them suitable for such applications (Kumagai et al., 2016).
Li-ion Battery Electrodes : The role of SnS2 in lithium-ion batteries is explored, especially as electrodes, due to their physical and chemical properties (Kumagai et al., 2016).
Photocatalysts : Tin sulfides, particularly SnS2, are promising photocatalytic materials. They have been used in photocatalytic reduction of hexavalent chromium, showcasing their potential in environmental applications (Huang et al., 2021).
Optoelectronic Applications : High-quality two-dimensional SnS is synthesized for use in field-effect transistors (FETs) and photodetectors. SnS demonstrates significant potential in next-generation optoelectronic applications due to its high responsivity and fast response time (Liu et al., 2018).
Gas Sensing : Enhanced room-temperature ammonia (NH3) sensing is achieved using SnS2 nanosheets, which exhibit excellent sensitivity and response time, making them suitable for environmental monitoring and safety applications (Qin et al., 2018).
Energy Storage in Na-Ion Batteries : Tin sulfide–reduced graphene oxide (SnS2-rGO) composites are investigated as anodes for Na-ion batteries. These composites show great promise in energy storage mechanisms, offering high reversible capacity and excellent rate performance (Ma et al., 2015).
作用機序
Target of Action
Tin sulfide (SnS2) is a compound that primarily targets the lattice dynamics of various materials . It has a layered bonding structure, similar to that of 2D transition-metal dichalcogenides such as MoS2 . The compound crystallizes in the cadmium iodide motif, with the Sn (IV) situated in “octahedral holes” defined by six sulfide centers .
Mode of Action
The interaction of SnS2 with its targets involves the manipulation of the harmonic phonon dispersion and vibrational density of states . This interaction reveals phonon bandgaps between low- and high-frequency modes consisting of Sn and S motion, respectively . It also evidences a bond-strength hierarchy in the low-dimensional SnS2 crystals .
Biochemical Pathways
The primary biochemical pathway affected by SnS2 is the thermal transport pathway . The spectral linewidths of SnS2 are used to model the thermal transport, and the calculations indicate that SnS2 has a very low lattice thermal conductivity . This property potentially gives it superior performance to SnS as a candidate thermoelectric material .
Result of Action
The molecular and cellular effects of SnS2’s action primarily involve changes in the thermal and electrical properties of the target material . For instance, SnS2 has been shown to have a high optical absorption coefficient and a bandgap close to the theoretical optimum for peak photovoltaic efficiency . These properties make it suitable for use in various applications, including as a buffer layer in photovoltaic devices, a high surface-area photocatalyst, and a photodetector .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SnS2. For instance, the formation of the SnS2 phase is favorable at higher temperatures . Moreover, the SnS2 phase depends on both the temperature and the H2S/SnCl4 concentration ratio . These factors highlight the importance of carefully controlled environmental conditions in the synthesis and application of SnS2.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
bis(sulfanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFTTOJSPMYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS2, S2Sn | |
| Record name | tin(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |
| Record name | Stannic sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1315-01-1 | |
| Record name | Tin sulfide (SnS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



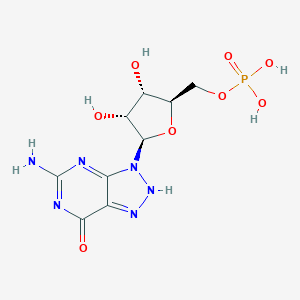
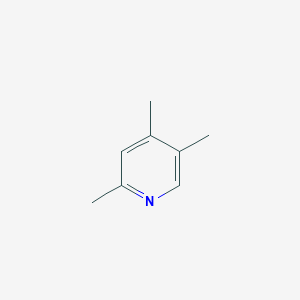
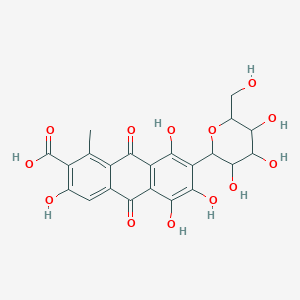


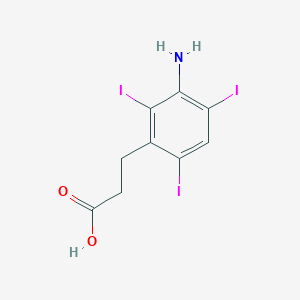
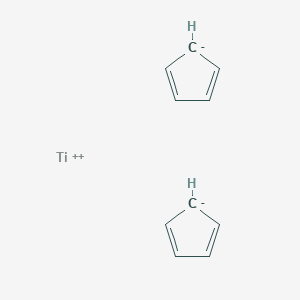


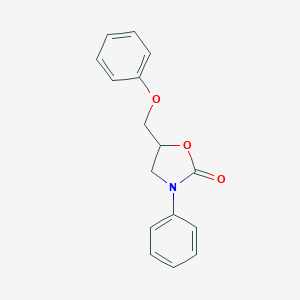
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
